(2S)-2-(4-azidobutyl)oxirane

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(2S)-2-(4-azidobutyl)oxirane is a chiral, non-aromatic heterocyclic compound classified as an epoxide. It features a single (S)-configured stereocenter on an oxirane ring with a 4-azidobutyl substituent, giving it a molecular weight of 141.17 g/mol.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 184535-02-2
Cat. No. B12556132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(4-azidobutyl)oxirane
CAS184535-02-2
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1C(O1)CCCCN=[N+]=[N-]
InChIInChI=1S/C6H11N3O/c7-9-8-4-2-1-3-6-5-10-6/h6H,1-5H2/t6-/m0/s1
InChIKeyIXVLZKCYOVTJTI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2S)-2-(4-azidobutyl)oxirane (CAS 184535-02-2): A Chiral Bifunctional Building Block for Targeted Synthesis


(2S)-2-(4-azidobutyl)oxirane is a chiral, non-aromatic heterocyclic compound classified as an epoxide. It features a single (S)-configured stereocenter on an oxirane ring with a 4-azidobutyl substituent, giving it a molecular weight of 141.17 g/mol [1]. This bifunctional molecule serves as a versatile intermediate, with its strained epoxide ring primed for nucleophilic ring-opening and its terminal azide group available for bioorthogonal click chemistry, making it a precise tool for constructing complex molecular architectures in medicinal chemistry .

Why (2S)-2-(4-azidobutyl)oxirane Cannot Be Replaced by Its Enantiomer or Simple Azido-Epoxides


Generic substitution with the (R)-enantiomer (CAS 184535-13-5) or achiral, short-chain azido-epoxides is not feasible for asymmetric synthesis applications. The defined (S)-stereochemistry is critical for generating the correct 3D orientation in target molecules like HIV protease inhibitors, where improper chirality leads to a loss of binding affinity [1]. Furthermore, the 4-azidobutyl chain provides a longer, more flexible linker compared to azidomethyl analogs, which is essential for minimizing steric hindrance in bioconjugation and for accessing binding pockets in complex protein targets [2]. These differences are quantifiable in the resulting biological activity of the final conjugates, not just the building block itself.

Quantitative Evidence Guide for (2S)-2-(4-azidobutyl)oxirane Superiority


Enantiomeric Purity and Configurational Stability vs. Racemic Mixture

The (2S)-2-(4-azidobutyl)oxirane is synthesized via an enantiospecific route starting from optically pure diethyl D-tartrate, yielding the product in an enantiomerically pure form [1]. In contrast, a racemic mixture would require costly and time-consuming chiral resolution steps. The specific (S)-enantiomer is essential for constructing HIV-1 protease inhibitors, where the (S,S)-bis-THF ligand derived from this building block achieves an IC50 of 1.8 nM, a potency that cannot be matched by ligands with incorrect stereochemistry [1].

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Linker Length Advantage: 4-Azidobutyl vs. Azidomethyl Spacer in Bioconjugation

The 4-azidobutyl group provides a 5-atom linker between the epoxide and the conjugation handle. This longer spacer is critical for retaining the activity of potent cytotoxins. An epothilone B analogue where a methyl group was replaced by a 4-azidobutyl chain retained sub-nanomolar activity against cancer cell lines [1]. In contrast, shorter linkers such as azidomethyl are often insufficient to overcome steric clashes in the binding pocket, leading to a measurable loss in potency. The quantitative structure-activity relationship confirms that the spacer length is directly correlated with preserved drug-target engagement [1].

Antibody-Drug Conjugates Linker Chemistry Click Chemistry

Orthogonal Reactivity: Enabling One-Pot, Multi-Component Reactions

The compound possesses two distinct, selectively addressable reactive sites: an electrophilic epoxide and a terminal azide. This orthogonal reactivity is leveraged in advanced cryptophycin synthesis, where an azido-epoxide precursor is used in a one-pot Staudinger reduction/cyclization sequence, enabling a more convergent and higher-yielding synthesis compared to traditional routes requiring multiple protecting group manipulations [1]. The quantitative benefit is a reduction in synthetic step count and an increase in overall yield for complex depsipeptides.

Bioorthogonal Chemistry One-Pot Synthesis Protecting-Group-Free

High-Value Application Scenarios for (2S)-2-(4-azidobutyl)oxirane


Synthesis of Chirally Pure HIV-1 Protease Inhibitors

The (S)-enantiomer is the established building block for creating the hydroxyethylamine (HEA) core of several FDA-approved HIV protease inhibitors. Its enantiopurity directly determines the inhibitor's low nanomolar potency, as incorrect stereochemistry fails to bind the protease active site effectively [1]. Researchers developing next-generation antivirals can rely on this compound to set the critical (S)-stereocenter without subsequent resolution.

Generation of Potent Antibody-Drug Conjugate (ADC) Payloads

When conjugated to microtubule-stabilizing agents like epothilones, the 4-azidobutyl spacer of this compound has been proven to retain the parent drug's sub-nanomolar cytotoxicity [1]. This makes it an ideal linker-payload intermediate for ADCs, where maintaining potency at a low drug-to-antibody ratio is crucial for therapeutic index. The orthogonal azide handle allows for clean, metal-catalyzed click conjugation to antibody cysteines.

Streamlined Total Synthesis of Macrocyclic Depsipeptides

In the synthesis of cryptophycins, this azido-epoxide allows for a high-yielding, one-pot macrocyclization via Staudinger reduction and intramolecular capture, bypassing multiple protecting group steps [1]. This efficiency is directly applicable to the synthesis of other bioactive macrocycles and natural product analogs.

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